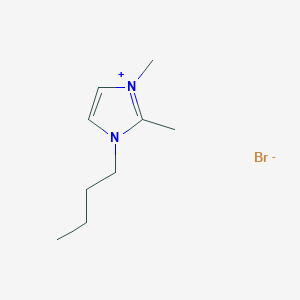
1-丁基-2,3-二甲基咪唑溴化物
描述
Synthesis Analysis
The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide can be achieved through the reaction of 1,2-dimethylimidazole with 1-bromobutane. This process is not only straightforward but also yields the product in high purity. The reaction conditions, such as temperature and microwave power, have been optimized to achieve high yields, with a notable example being a setting temperature of 120 ℃, microwave power of 400 W, reaction time of 15 minutes, and a reactant ratio of n(N-methylimidazole):n(butyl bromide)=1:1.1, leading to a yield of 98.81% (Huang Zhi, 2012).
Molecular Structure Analysis
The molecular structure of 1-Butyl-2,3-dimethylimidazolium bromide has been characterized by various techniques, including 1H and 13C{1H} NMR spectroscopy and X-ray single crystal crystallography. The compound crystallizes in the monoclinic crystal system, with specific unit cell dimensions and space groups for its bromide and iodide forms. This detailed structural characterization aids in understanding the compound's reactivity and interaction potential (J. Kutuniva et al., 2007).
Chemical Reactions and Properties
1-Butyl-2,3-dimethylimidazolium bromide participates in various chemical reactions, offering a broad range of applications. For example, its use as a reaction medium for the synthesis of metal-organic frameworks and in catalyst-free methodologies for the synthesis of polysubstituted imidazoles showcases its versatility. These reactions are facilitated by the ionic liquid's ability to dissolve a wide range of reactants and serve as a green solvent alternative (A. Hasaninejad et al., 2010).
Physical Properties Analysis
The physical properties of 1-Butyl-2,3-dimethylimidazolium bromide, such as its melting and freezing behaviors, have been extensively studied. These studies reveal characteristic features like a wide pre-melting range and excessive supercooling, which are crucial for understanding the compound's phase behavior and application potential in various temperature-dependent processes (K. Nishikawa et al., 2007).
Chemical Properties Analysis
Spectroscopic analyses, including X-ray photoelectron spectroscopy, have been employed to understand the electronic environment and interactions between the cation and anion in 1-Butyl-2,3-dimethylimidazolium bromide. These studies highlight the compound's unique interaction potential, contributing to its applications in areas like catalysis and materials science (Shuang Men et al., 2017).
科学研究应用
1. Synthesis and Structural Characterization
- Application Summary: This compound is used in the synthesis and structural characterization of 1-Butyl-2,3-dimethylimidazolium bromide and iodide .
- Methods of Application: The compounds were prepared by the reaction of 1,2-dimethylimidazole and the corresponding 1-halobutane . They were characterized by 1H and 13C {1H} NMR spectroscopy as well as by X-ray single crystal crystallography .
- Results: The lattices of the salts are built up of 1-butyl-2,3-dimethylimidazolium cations and halide anions . The cations of 1 form a double layer with the imidazolium rings stacked together due to π interactions .
2. Polymer Electrolyte for Lithium Metal Batteries
- Application Summary: 1-Butyl-2,3-dimethylimidazolium bromide is used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries .
- Methods of Application: BMI-Br and LiTFSI are initially mixed in an acetonitrile (ACN) organic solvent for a certain time . Anion exchange takes place in this mixing, replacing the Br− in BMI-Br with TFSI− .
- Results: The 10% BMI-Br content (BMI-Br-10 CPE) exhibits significant ionic conductivity (σ = 2.34 × 10−3 S cm−1 at 30 °C), wide window (up to 4.57 V), and flame retardancy .
3. Chemical Modification of Polysaccharide Cellulose
- Application Summary: This compound is used as a solvent in the chemical modification of polysaccharide cellulose .
4. Functionalized Zeolites
- Application Summary: 1-Butyl-3-methylimidazolium bromide functionalized zeolites were synthesized by a facile ship-in-bottle strategy .
5. Preparation of 1,2,4,5-Substituted Imidazoles
- Application Summary: 1-Butyl-2,3-dimethylimidazolium bromide is used as a solvent for the preparation of 1,2,4,5-substituted imidazoles .
6. Carbohydrate Conversion to Platform Chemicals
- Application Summary: 1-Butyl-3-methylimidazolium bromide functionalized zeolites were synthesized by a facile ship-in-bottle strategy . The interactive effects between [BMIM]Br and zeolites were studied in detail to explore their synergy in catalyzing the reaction of carbohydrate conversion to specific platform chemicals .
- Results: Over [BMIM]Br/NaY, the highest 5-HMF yield of 80, 62, and 59% and a furfural yield of 77% were obtained from fructose, glucose, and cellulose, and xylose, respectively . Stabilization of 5-HMF was apparent with all the [BMIM]Br functionalized zeolites, which prevented the side product formation . The 5-HMF yield was higher by a factor of 2 with the functionalized zeolites as compared to that with their bare zeolite counterparts . Moreover, [BMIM]Br/NaY showed good recycling stability .
7. Preparation of Carbon Paste Electrode
- Application Summary: 1-Butyl-2,3-dimethylimidazolium bromide is used as a binder in the preparation of carbon paste electrode .
8. Chemoresistive Gas Sensors
安全和危害
未来方向
1-Butyl-2,3-dimethylimidazolium bromide has been used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries . It has also been used in the synthesis of zeolites for the conversion of carbohydrates to specific platform chemicals . These applications suggest potential future directions for the use of this compound in various fields.
属性
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIOQCOUFEVEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047931 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium bromide | |
CAS RN |
475575-45-2 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)



![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)
![4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B1226132.png)


![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)


![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)

![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)